What are the physical and chemical properties of 4-formyl-1H-pyrazole-3-carboxamide?
What are the physical and chemical properties of 4-formyl-1H-pyrazole-3-carboxamide?
A Bifunctional Scaffold for Fused Heterocycle Synthesis
Executive Summary
4-Formyl-1H-pyrazole-3-carboxamide (CAS: 84999-41-7) is a critical bifunctional heterocyclic intermediate used primarily in medicinal chemistry.[1] Characterized by the presence of an electrophilic formyl group at position C4 and a nucleophilic/electrophilic carboxamide group at position C3, this compound serves as a versatile "Aldo-X" building block. Its structural topology is ideally suited for the rapid assembly of fused ring systems, particularly pyrazolo[3,4-d]pyrimidines , which are privileged scaffolds in the development of ATP-competitive kinase inhibitors (e.g., for FLT3, CDK) and antiviral agents.
Chemical Identity & Structural Analysis[2][3]
This compound exists in a tautomeric equilibrium typical of 1H-pyrazoles. While the 1H-tautomer is generally the stable form in solid state, the position of the proton (N1 vs N2) can shift in solution depending on solvent polarity and hydrogen bonding capacity.
| Attribute | Detail |
| IUPAC Name | 4-Formyl-1H-pyrazole-3-carboxamide |
| Common Synonyms | 3-Carbamoyl-1H-pyrazole-4-carbaldehyde; 3-Carbamoyl-4-formylpyrazole |
| CAS Registry Number | 84999-41-7 |
| Molecular Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 g/mol |
| SMILES | NC(=O)c1[nH]ncc1C=O |
| InChI Key | BAJJMGRQZURDLB-UHFFFAOYSA-N (Methyl ester analog ref) |
Structural Features:
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C4-Formyl Group: A reactive electrophile susceptible to nucleophilic attack (e.g., by amines, hydrazines) and condensation reactions.
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C3-Carboxamide Group: Provides a nitrogen source for cyclization and can act as a hydrogen bond donor/acceptor in protein active sites.
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Pyrazole NH: Weakly acidic (pKa ~12-13), allowing for N-alkylation or N-arylation to diversify the scaffold.
Physicochemical Properties[3][4][5][6]
The physical properties of 4-formyl-1H-pyrazole-3-carboxamide are dominated by its capacity for extensive intermolecular hydrogen bonding, leading to a high melting point and limited solubility in non-polar solvents.
| Property | Value / Description | Source/Note |
| Physical State | Solid (Powder or Crystalline) | Experimental observation |
| Color | Off-white to Pale Yellow | Typical for conjugated pyrazoles |
| Melting Point | > 200°C (Decomposes) | Predicted based on acid/amide analogs |
| Solubility (High) | DMSO, DMF, DMAc | Dipolar aprotic solvents disrupt H-bonds |
| Solubility (Mod) | Methanol, Ethanol (Hot) | Protogenic solvents |
| Solubility (Low) | Water, Dichloromethane, Hexane | Poor lipophilicity |
| pKa (Acid) | ~11.5 - 12.5 (Pyrazole NH) | Predicted (ACD/Labs) |
| LogP | -0.5 to 0.2 | Hydrophilic nature |
| H-Bond Donors | 3 (Amide NH₂, Pyrazole NH) | Critical for solubility/binding |
| H-Bond Acceptors | 3 (Amide O, Formyl O, Pyrazole N) |
Synthesis & Manufacturing Protocols
The synthesis of 4-formyl-1H-pyrazole-3-carboxamide is typically achieved via the ammonolysis of its corresponding ester precursor. This route preserves the sensitive aldehyde functionality while converting the ester to the amide.
Primary Route: Ammonolysis of Ethyl 4-formyl-1H-pyrazole-3-carboxylate
Precursor: Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 179692-09-2 or Methyl ester CAS: 35344-93-5).
Protocol:
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Dissolution: Dissolve 1.0 eq of ethyl 4-formyl-1H-pyrazole-3-carboxylate in methanol (0.5 M concentration).
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Reagent Addition: Add 5-10 eq of 7N Ammonia in Methanol (or aqueous NH₄OH, though anhydrous conditions prefer the aldehyde stability).
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Reaction: Stir the sealed reaction vessel at room temperature for 12–24 hours. Monitor by TLC (EtOAc:MeOH 9:1) for the disappearance of the ester spot.
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove excess ammonia and methanol.
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Triturate the resulting solid with cold diethyl ether or acetonitrile to remove impurities.
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Filtration: Collect the solid by vacuum filtration.
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Drying: Dry under high vacuum at 40°C.
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Yield: Typically 75–85% as an off-white solid.
Note: Avoid high temperatures during ammonolysis to prevent Schiff base formation between the ammonia and the aldehyde group (though this is reversible).
Figure 1: Synthetic pathway via ammonolysis of the ethyl ester.
Chemical Reactivity & Applications
The "Aldo-X" designation refers to the vicinal arrangement of the aldehyde (Aldo) and the nucleophilic amide (X) groups. This geometry allows for [3+3] annulation reactions, making this compound a cornerstone for synthesizing bicyclic heterocycles.
A. Synthesis of Pyrazolo[3,4-d]pyrimidines
This is the most significant application. The condensation of the aldehyde with an amine, followed by cyclization with the amide nitrogen, yields the pyrazolo-pyrimidine core, which mimics the adenine pharmacophore found in ATP.
Mechanism:
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Schiff Base Formation: Reaction of the C4-aldehyde with a primary amine (R-NH₂) forms an imine.
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Cyclization: Under oxidative or catalytic conditions, the amide nitrogen attacks the imine carbon (or a secondary electrophile introduced) to close the pyrimidine ring.
B. Functional Group Transformations
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Oxidation: The aldehyde can be oxidized to the carboxylic acid (using KMnO₄ or NaClO₂), yielding 1H-pyrazole-3,4-dicarboxylic acid derivatives .
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Reduction: Reduction with NaBH₄ yields the 4-(hydroxymethyl)pyrazole-3-carboxamide .
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Dehydration: Treatment with POCl₃ can dehydrate the amide to a nitrile, yielding 4-formyl-1H-pyrazole-3-carbonitrile .
Figure 2: Reactivity map highlighting the scaffold's utility in generating fused ring systems.
Safety & Handling (SDS Summary)
While specific toxicological data for this intermediate is limited, it should be handled with the standard precautions reserved for reactive organic aldehydes and amides.
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Hazard Classification (GHS):
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Skin Irrit. 2 (H315): Causes skin irritation.
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Eye Irrit. 2A (H319): Causes serious eye irritation.
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STOT SE 3 (H335): May cause respiratory irritation.
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Storage Conditions:
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Store at 2–8°C (Refrigerate). Aldehydes are prone to oxidation (to acid) upon prolonged exposure to air.
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Keep under inert atmosphere (Argon/Nitrogen) for long-term storage.
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Protect from moisture (amide hydrolysis risk).
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References
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PubChem Compound Summary. (2025). 4-Formyl-1H-pyrazole-3-carboxylic acid (Related Acid Data).[2] National Center for Biotechnology Information. Link
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Bratenko, M. K., et al. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks.[3] Journal of Heterocyclic Chemistry, 55(2), 373-390. Link
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BLD Pharm. (2025). Product Analysis: 4-Formyl-1H-pyrazole-3-carboxamide (CAS 84999-41-7).[1][4]Link
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Fluorochem. (2025). Ethyl 4-formyl-1H-pyrazole-3-carboxylate Data Sheet.Link
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Liao, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. International Journal of Molecular Sciences, 20(22), 5739.[5] Link
Sources
- 1. 145147-06-4|5-Carbamoyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. cn.chemcd.com [cn.chemcd.com]
- 3. researchgate.net [researchgate.net]
- 4. 84999-41-7 | 4-formyl-1H-pyrazole-3-carboxamide - Moldb [moldb.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
